

# Application Notes and Protocols for Rhod-2/AM Cell Loading

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## Compound of Interest

Compound Name: Rhod2/AM

Cat. No.: B8069407

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For researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step guide for utilizing Rhod-2/AM to measure intracellular calcium levels. Rhod-2/AM is a cell-permeant acetoxymethyl (AM) ester of the red fluorescent calcium indicator Rhod-2. Its long excitation and emission wavelengths make it particularly useful for cells with high autofluorescence.[1]

## Principle and Mechanism of Action

Rhod-2/AM is a non-polar compound that can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, rendering the molecule polar and trapping the now active Rhod-2 indicator within the cytosol.[1][2] The AM ester form of Rhod-2 is essentially non-fluorescent and does not bind calcium.[3] However, the hydrolyzed Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to free calcium ions ( $\text{Ca}^{2+}$ ).[1] This fluorescence can be monitored using fluorescence microscopy, flow cytometry, or microplate readers to determine intracellular calcium concentrations.[1][4] While Rhod-2 can be used to measure cytosolic calcium, its net positive charge can lead to its sequestration in mitochondria, making it a popular choice for monitoring mitochondrial calcium influx.[4][5][6][7]

## Experimental Protocols

This protocol provides a general guideline for loading adherent cells with Rhod-2/AM. Optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.[1][8]

## I. Reagent Preparation

### 1. Rhod-2/AM Stock Solution (1-5 mM):

- Prepare a stock solution of Rhod-2/AM in anhydrous dimethyl sulfoxide (DMSO).[3][8]
- To prepare a 2 mM stock solution from 1 mg of Rhod-2/AM (MW ~1124 g/mol ), dissolve the solid in approximately 445  $\mu$ L of anhydrous DMSO.[9]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1][3] The DMSO stock solution is stable for at least six months under these conditions.[3]

### 2. Pluronic® F-127 Solution (20% w/v in DMSO - Optional but Recommended):

- Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar Rhod-2/AM in aqueous media.[3][8]
- To prepare, dissolve 200 mg of Pluronic® F-127 in 1 mL of anhydrous DMSO.

### 3. Probenecid Stock Solution (250 mM in HHBS or buffer of choice - Optional):

- Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Rhod-2 from the cells.[8]
- Prepare a stock solution in your preferred buffer, such as Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

## II. Cell Loading Protocol

- Cell Preparation: Plate adherent cells on a suitable culture vessel (e.g., black-wall, clear-bottom 96-well plate) and culture overnight to allow for adherence.[1]
- Prepare Loading Buffer:
  - Dilute the Rhod-2/AM stock solution to a final working concentration of 1-5  $\mu$ M in a buffered physiological medium of choice (e.g., HHBS).[8] For most cell lines, a final concentration of 4-5  $\mu$ M is recommended.[9]

- (Optional) To improve solubility, first mix an equal volume of the Rhod-2/AM stock solution with the 20% Pluronic® F-127 solution before diluting it into the loading buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[\[8\]](#)[\[9\]](#)
- (Optional) To reduce dye leakage, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.[\[8\]](#)[\[9\]](#)
- Cell Loading:
  - Remove the culture medium from the cells.
  - Add the prepared loading buffer to the cells.
  - Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[\[8\]](#)
    - Note: Incubation at 37°C may promote dye compartmentalization into organelles, particularly mitochondria. For measurements of cytoplasmic calcium, incubation at room temperature is often recommended to minimize this effect.[\[3\]](#) The optimal incubation time should be determined empirically for each cell line.[\[1\]](#)
- Washing:
  - Remove the loading buffer.
  - Wash the cells twice with indicator-free buffer (e.g., HHBS) to remove any dye that is non-specifically associated with the cell surface.[\[3\]](#)[\[8\]](#) If probenecid was used during loading, include it in the wash buffer as well.[\[1\]](#)
- De-esterification:
  - After washing, add fresh indicator-free buffer to the cells.
  - Incubate the cells for an additional 30 minutes at room temperature to allow for the complete de-esterification of the intracellular Rhod-2/AM by cellular esterases.[\[8\]](#)
- Measurement:

- Proceed with fluorescence measurement using a fluorescence microscope, flow cytometer, or microplate reader.
- The excitation and emission maxima for Rhod-2 are approximately 550 nm and 578 nm, respectively.[8]

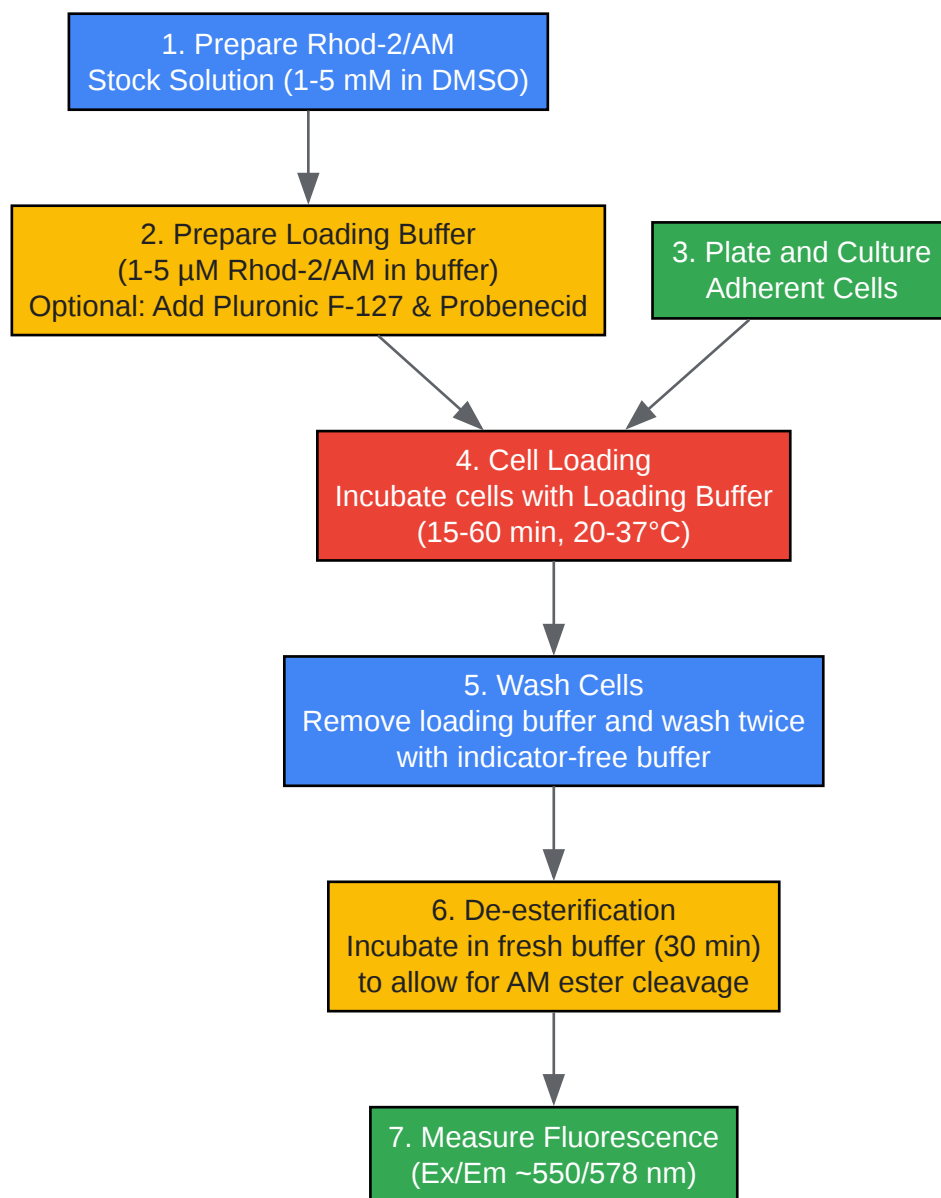
## Quantitative Data Summary

Parameter	Recommended Range	Notes
Rhod-2/AM Stock Solution	1-5 mM in anhydrous DMSO	Store at -20°C, protected from light and moisture.[3][8]
Rhod-2/AM Working Concentration	1-5 µM	Optimal concentration should be determined empirically.[8]
Pluronic® F-127 (Optional)	0.02-0.04% (final concentration)	Aids in dye dispersion.[8][9]
Probenecid (Optional)	1-2.5 mM (final concentration)	Reduces leakage of the de-esterified dye.[8][9]
Loading Incubation Time	15-60 minutes	Varies with cell type.[8]
Loading Incubation Temperature	20-37°C	Lower temperatures may reduce compartmentalization.[3][8]
De-esterification Time	30 minutes	Allows for complete cleavage of AM esters.[8]
Excitation Wavelength (max)	~550 nm	[8]
Emission Wavelength (max)	~578 nm	[8]

## Signaling Pathway and Experimental Workflow

### Intracellular Calcium Signaling Pathway

Rhod-2 is frequently used to study intracellular calcium signaling pathways, such as the store-operated calcium entry (SOCE) pathway. This pathway is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER), which then triggers the influx of extracellular calcium.



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